BenchChemオンラインストアへようこそ!

Carfilzomib Impurity 14

Pharmaceutical impurity profiling HPLC method validation Generic drug development

Carfilzomib Impurity 14 (CAS 1396006-47-5) is a structurally unique peptide hydrolysis degradant (M15 metabolite) that differs from epoxide diastereomers and process impurities. Supplied as a characterized reference standard with optional USP/EP traceability, it is essential for ICH Q3A/Q3B impurity profiling, forced degradation studies (ICH Q1A), and RP-HPLC/UHPLC system suitability. Avoid regulatory risk by using this impurity-specific standard instead of unverified surrogates.

Molecular Formula C22H33N3O5
Molecular Weight 419.5 g/mol
CAS No. 1396006-47-5
Cat. No. B3321927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarfilzomib Impurity 14
CAS1396006-47-5
Molecular FormulaC22H33N3O5
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CCC1=CC=CC=C1)NC(=O)CN2CCOCC2
InChIInChI=1S/C22H33N3O5/c1-16(2)14-19(22(28)29)24-21(27)18(9-8-17-6-4-3-5-7-17)23-20(26)15-25-10-12-30-13-11-25/h3-7,16,18-19H,8-15H2,1-2H3,(H,23,26)(H,24,27)(H,28,29)/t18-,19-/m0/s1
InChIKeyWKTVUOBKTNVUSS-OALUTQOASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carfilzomib Impurity 14 (CAS 1396006-47-5): Identity, Regulatory Role, and Procurement Relevance


Carfilzomib Impurity 14 (CAS 1396006-47-5), chemically defined as ((S)-2-(2-Morpholinoacetamido)-4-phenylbutanoyl)-L-leucine, is a characterized peptide-fragment degradation product and metabolite (M15) of the proteasome inhibitor carfilzomib [1]. With a molecular formula of C22H33N3O5 and a molecular weight of 419.5 g/mol, it arises via peptide bond hydrolysis of the parent drug and is found in both forced degradation studies and in vivo metabolism [2][3]. This compound serves as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial production [4]. It is supplied with detailed characterization data compliant with regulatory guidelines, with optional traceability to USP or EP pharmacopeial standards [4].

Why Generic Carfilzomib Impurity Standards Cannot Substitute for Impurity 14 in Regulated Analytical Workflows


Carfilzomib impurity standards are not interchangeable due to structural specificity: Impurity 14 is a discrete peptide hydrolysis product ((S)-2-(2-Morpholinoacetamido)-4-phenylbutanoyl)-L-leucine) that differs fundamentally from other carfilzomib-related substances such as epoxide-hydrolyzed diastereomers, N-oxide impurities, or process-related intermediates [1]. Regulatory submissions under ICH Q3A/Q3B require impurity-specific reference standards with unambiguous structural characterization for identification, quantification, and qualification [2]. Generic or surrogate standards lacking verified structural identity introduce risk of misidentification in HPLC/UV and LC-MS methods, potentially leading to inaccurate impurity profiling and regulatory rejection [3]. The availability of Impurity 14 as a characterized reference standard with traceability to pharmacopeial standards (USP/EP) enables robust method validation and compliance in ANDA filings [1].

Quantitative Differentiation of Carfilzomib Impurity 14 Against Closest Analogs: An Evidence-Based Procurement Guide


Structural Identity: Impurity 14 vs. Epoxy Amine Impurity (Diastereomer Series)

Carfilzomib Impurity 14 is structurally distinguished from the epoxy amine impurity series by the absence of the epoxide warhead and the presence of a morpholinoacetamido-phenylbutanoyl-leucine scaffold. While epoxy amine impurities retain the epoxide ring (critical for proteasome binding), Impurity 14 is a hydrolysis product lacking this pharmacophore [1]. This structural difference mandates distinct chromatographic retention behavior: in validated RP-HPLC methods separating thirty diastereomers and six process impurities, Impurity 14 elutes as a discrete peak distinguishable from epoxy amine diastereomers (RR, SS, RS isomers) [2].

Pharmaceutical impurity profiling HPLC method validation Generic drug development

Metabolic Origin: Impurity 14 (M15) vs. Impurity PR-389/M14 in Pharmacokinetic Studies

Carfilzomib Impurity 14 (also designated metabolite M15) is a distinct peptidase cleavage product formed alongside PR-389/M14 during the rapid systemic clearance of carfilzomib. In pharmacokinetic studies, urinary excretion of PR-389/M14 and PR-413/M15 (Impurity 14) was separately quantified as a percentage of the administered dose over 24 hours [1]. Carfilzomib and its major metabolites in urine and bile accounted for approximately 26% and 31% of the total dose, respectively, for a total of 57% within 24 h postdose [2].

Drug metabolism Pharmacokinetics Metabolite identification

Physicochemical Properties: Impurity 14 vs. Carfilzomib Parent Drug

Carfilzomib Impurity 14 exhibits distinct physicochemical properties compared to the parent drug carfilzomib (C40H57N5O7, MW 719.9). Impurity 14 has a predicted logP of 2.016 and a topological polar surface area (TPSA) of 107.97 Ų [1], while carfilzomib has a higher molecular weight and different lipophilicity profile. The logP value of 2.016 falls within the optimal range (0-3) for membrane permeability, and the TPSA of 107.97 Ų is below the Veber rule threshold of 140 Ų, indicating acceptable drug-likeness properties [1].

LogP TPSA Drug-likeness Reference standard characterization

Regulatory Compliance: Impurity 14 as a Characterized Reference Standard for ICH Q3A/Q3B Compliance

Carfilzomib Impurity 14 is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use as a reference standard for identification, quantification, and qualification of this specific impurity in ANDA submissions [1]. Under ICH Q3A(R2), impurities present at levels exceeding the identification threshold (typically 0.1% for a drug substance with a daily dose ≤2 g/day) must be identified and reported [2]. The availability of a fully characterized Impurity 14 reference standard with optional traceability to USP or EP pharmacopeial standards enables compliance with these regulatory requirements [1].

ICH guidelines ANDA submission Reference standard qualification

Optimal Application Scenarios for Carfilzomib Impurity 14 Reference Standard in Pharmaceutical Development and Quality Control


Stability-Indicating HPLC Method Development and Validation for ANDA Submissions

Carfilzomib Impurity 14 serves as a critical system suitability marker in stability-indicating RP-HPLC methods designed to separate and quantify carfilzomib-related substances. Its distinct retention time, driven by its unique peptide-hydrolysis scaffold (absence of epoxide warhead), enables resolution from epoxy amine diastereomers (RR, SS, RS isomers) and other process impurities [1]. Use of this characterized reference standard supports method validation parameters including specificity, linearity (LOQ to 150% of specification level, 0.5 µg/mL to 2.25 µg/mL), and accuracy, as demonstrated in validated UHPLC methods for carfilzomib impurity profiling [2].

Forced Degradation Studies for Impurity Fate and Pathway Elucidation

As a peptide bond hydrolysis product, Impurity 14 is a predicted degradant under acidic and basic stress conditions. Its availability as a characterized reference standard enables definitive identification in forced degradation studies conducted per ICH Q1A(R2) guidelines, distinguishing it from other hydrolytic degradants such as epoxide-hydrolyzed products or Robinson-Gabriel reaction products [1][2]. This is essential for establishing degradation pathways and setting appropriate specification limits for carfilzomib API and drug product.

Bioequivalence Study Support: Metabolite M15 Quantification in Plasma and Urine

As the M15 metabolite of carfilzomib, Impurity 14 is a relevant analyte for bioanalytical method development in pharmacokinetic and bioequivalence studies. LC-MS/MS methods can leverage the characterized reference standard for calibration and quality control, enabling accurate quantification of M15 in plasma and urine matrices [1]. This supports ANDA submissions where metabolite profiling data may be required to demonstrate pharmaceutical equivalence.

Quality Control Release Testing for Carfilzomib API and Drug Product

Impurity 14 is employed as a reference standard in QC release testing to ensure that carfilzomib API and finished drug product comply with ICH Q3A/Q3B impurity thresholds. Quantification against the characterized reference standard ensures that Impurity 14 levels remain below the qualification threshold (0.15% or 1 mg/day, whichever is lower, for drug substance with daily dose ≤2 g/day) [1][2], supporting batch-to-batch consistency and regulatory compliance.

Quote Request

Request a Quote for Carfilzomib Impurity 14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.